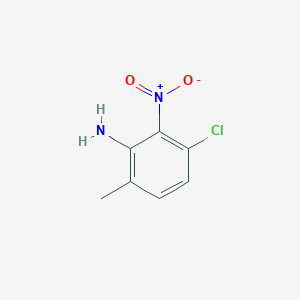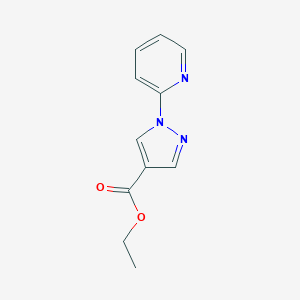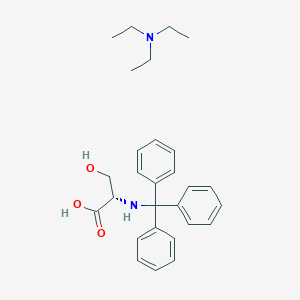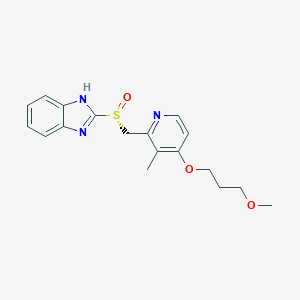![molecular formula C41H39N3O2 B173308 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine CAS No. 162213-03-8](/img/structure/B173308.png)
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine” is a chemical compound with the molecular formula C41H39N3O2 . It has a molecular weight of 605.77 .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are two oxazolyl groups, each of which contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.15 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Complex organic compounds similar to "2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine" play a crucial role in the development of novel materials and chemical synthesis processes. These compounds often exhibit unique properties due to their complex structures and functional groups, making them valuable for various applications, including catalysis, material science, and potentially as intermediates in pharmaceutical synthesis. Studies focusing on the synthesis and characterization of such compounds can provide insights into their stability, reactivity, and interactions with other molecules, which are essential for their practical applications (Boča, Jameson, & Linert, 2011).
Applications in Material Science
In material science, complex organic molecules are used to design and synthesize new materials with specific properties, such as high thermal stability, unique optical characteristics, or specific magnetic properties. These materials can be utilized in various high-tech applications, including organic light-emitting diodes (OLEDs), sensors, and as components in electronic devices. The research in this area focuses on understanding how the structure of these molecules influences the properties of the materials they compose and how these materials can be applied in practical applications (Horikoshi & Mochida, 2006).
Potential in Biomedical Applications
While the direct application of "2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine" in biomedical fields wasn't explicitly mentioned, complex organic compounds with specific functional groups and structural features can have significant potential in drug development, biochemistry, and medical research. These compounds can serve as ligands for metal complexes with biological activity, as inhibitors or activators of certain biochemical pathways, or as fluorescent markers for imaging and diagnostic purposes. Research in this domain aims to explore the biological activity of these compounds, their interactions with biomolecules, and their potential therapeutic benefits (Jakusch et al., 2014).
Eigenschaften
IUPAC Name |
(4S)-2-[6-[(4S)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3/t36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJKULRKYWRJLV-BCRBLDSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=N1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)





